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Compound of Interest

Compound Name: (-)-Dihydrojasmonic acid

Cat. No.: B1345552 Get Quote

For researchers, scientists, and drug development professionals, this document provides

detailed application notes and protocols for the synthesis of (-)-Dihydrojasmonic acid. It

includes a summary of quantitative data, detailed experimental methodologies, and

visualizations of the synthesis pathways.

(-)-Dihydrojasmonic acid, with the IUPAC name 2-[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetic

acid, is a valuable chiral molecule. Its stereochemistry is crucial for its biological activity and

olfactory properties. This document outlines two primary strategies for its synthesis:

asymmetric synthesis to directly obtain the desired enantiomer, and resolution of a racemic

mixture.

Data Presentation
The following table summarizes the quantitative data for a key enantioselective synthesis

method.
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Synthesis Pathways and Workflows
Asymmetric Synthesis via Michael Addition
This pathway involves the enantioselective Michael addition of a malonate to an enone,

followed by decarboxylation to yield the target molecule.

Asymmetric Michael Addition Pathway
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Caption: Asymmetric synthesis of (-)-Dihydrojasmonic acid.

Chiral Resolution of Racemic Dihydrojasmonic Acid
This workflow illustrates the general process of separating a racemic mixture of

dihydrojasmonic acid using a chiral resolving agent.
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Chiral Resolution Workflow

Racemic (±)-Dihydrojasmonic Acid
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Caption: General workflow for chiral resolution.

Experimental Protocols
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Protocol 1: Asymmetric Synthesis of (-)-Methyl
Dihydrojasmonate
This protocol is adapted from the work of Perrard et al. and describes the enantioselective

synthesis of (-)-methyl dihydrojasmonate, a direct precursor to (-)-dihydrojasmonic acid.[1][2]

[3]

Materials:

2-pentyl-2-cyclopenten-1-one

Dimethyl malonate

Cinchonidinium salt (as a phase-transfer catalyst)

Potassium carbonate (K₂CO₃)

Toluene

Dimethyl sulfoxide (DMSO)

Water

Ethyl ether

Sodium chloride (NaCl)

Magnesium sulfate (MgSO₄)

Procedure:

Asymmetric Michael Addition:

In a round-bottom flask, combine 2-pentyl-2-cyclopenten-1-one (1.0 eq), dimethyl

malonate (1.5 eq), and the cinchonidinium salt catalyst (0.1 eq).

Add finely powdered potassium carbonate (2.0 eq).
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The reaction is performed under solvent-free conditions with vigorous stirring at room

temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography

(TLC).

Upon completion, add water and extract the product with ethyl ether.

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the chiral

intermediate.

Demethoxycarbonylation (Krapcho Reaction):

To a solution of the purified chiral intermediate (1.0 eq) in DMSO, add a catalytic amount

of water and sodium chloride (1.1 eq).

Heat the mixture to 140-160 °C and stir for several hours until the reaction is complete

(monitored by TLC or GC).

Cool the reaction mixture to room temperature and pour it into water.

Extract the product with ethyl ether.

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography to yield (-)-methyl

dihydrojasmonate.

Hydrolysis to (-)-Dihydrojasmonic Acid:

Dissolve the purified (-)-methyl dihydrojasmonate in a mixture of methanol and water.

Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

Stir the mixture at room temperature until the ester hydrolysis is complete (monitored by

TLC).
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Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~2.

Extract the aqueous layer with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure to obtain (-)-dihydrojasmonic acid.

Protocol 2: General Procedure for Chiral Resolution of
Racemic Dihydrojasmonic Acid
This protocol outlines a general method for separating the enantiomers of dihydrojasmonic acid

via the formation of diastereomeric salts. The choice of resolving agent and solvent is critical

and may require optimization.

Materials:

Racemic (±)-dihydrojasmonic acid

Enantiomerically pure chiral amine (e.g., (+)-α-phenethylamine, (-)-brucine, or (+)-

cinchonine)

Suitable solvent (e.g., methanol, ethanol, acetone, or ethyl acetate)

Dilute strong acid (e.g., 1 M HCl)

Dilute strong base (e.g., 1 M NaOH)

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

Formation of Diastereomeric Salts:

Dissolve the racemic (±)-dihydrojasmonic acid (1.0 eq) in a minimal amount of a suitable

warm solvent.
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In a separate flask, dissolve the chiral resolving agent (0.5-1.0 eq) in the same solvent,

warming if necessary.

Slowly add the solution of the resolving agent to the solution of the racemic acid with

stirring.

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath

to induce crystallization of the less soluble diastereomeric salt.

Separation of Diastereomers:

Collect the crystals by vacuum filtration and wash them with a small amount of the cold

solvent. This first crop of crystals will be enriched in one diastereomer.

The mother liquor will be enriched in the other diastereomer.

The enantiomeric purity of the crystallized salt can be improved by recrystallization from

the same or a different solvent.

Liberation of the Enantiomerically Enriched Acid:

Suspend the purified diastereomeric salt in water.

Add a dilute strong acid (e.g., 1 M HCl) until the pH is acidic (pH ~2) to protonate the

carboxylic acid and form the salt of the chiral amine.

Extract the liberated enantiomerically enriched dihydrojasmonic acid with an organic

solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and

remove the solvent under reduced pressure to yield the resolved (-)-dihydrojasmonic
acid.

Recovery of the Chiral Resolving Agent:

The aqueous layer containing the salt of the chiral resolving agent can be basified with a

dilute strong base (e.g., 1 M NaOH) to recover the resolving agent for reuse.
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Extract the liberated chiral amine with an organic solvent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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